[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-10-16-18-15(11-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXSCLXINJFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Biphenyl-Integrated Ketones
The foundational approach involves cyclizing 4-biphenylacetophenone with thiourea in the presence of iodine, adapting methods from Prajapati and Modi.
Procedure :
- Cyclization :
- 4-Biphenylacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) are ground and heated at 110°C for 24 hours.
- The crude product is extracted with ether, basified with NH4OH (pH 8–9), and crystallized from aqueous ethanol.
- Intermediate : 2-Amino-4-(4-phenylphenyl)thiazole (Yield: 75–80%, m.p. 150–152°C).
- Aminomethyl Functionalization :
- The 2-amino group is converted to a nitrile via diazotization and Sandmeyer reaction, followed by reduction to the primary amine using LiAlH4.
- Alternative : Direct Gabriel synthesis using phthalimide protection and subsequent deprotection.
Characterization :
Palladium-Catalyzed Suzuki Coupling for Biphenyl Attachment
For modular synthesis, a brominated thiazole precursor undergoes cross-coupling with phenylboronic acid, leveraging protocols from CN106795094B.
Procedure :
- Thiazole Bromination :
- 2-Aminomethyl-4-bromo-1,3-thiazole is prepared via Hantzsch synthesis using 4-bromoacetophenone.
- Suzuki-Miyaura Coupling :
Optimization :
- Catalyst screening shows Pd₂(dba)₃ improves yield to 94% compared to Pd(OAc)₂ (90%).
- Solvent systems (toluene/ethanol) enhance solubility of biphenyl intermediates.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Hantzsch Cyclization | 75–80% | 98.5% | Single-step ring formation |
| Suzuki Coupling | 88–94% | 99.2% | Modular biphenyl functionalization |
The Hantzsch route offers simplicity but requires access to specialized ketones. The Suzuki method, while multi-step, enables late-stage diversification and higher yields.
Spectroscopic and Analytical Validation
Elemental Analysis :
Chromatographic Purity :
Mass Spectrometry :
- ESI-MS: m/z 331.1 [M+H]⁺, confirming molecular ion.
Chemical Reactions Analysis
[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it has been suggested that the compound may inhibit enzymes like S-methyl-5-thioadenosine phosphorylase, which plays a role in the metabolism of certain pathogens . This inhibition can disrupt the metabolic pathways of the pathogens, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Key Structural Differences and Their Implications
Analysis :
- Biphenyl vs. Halogenated Phenyl : The biphenyl group in the target compound increases molecular weight and lipophilicity compared to chlorophenyl (224.71 g/mol) or fluorophenyl (208.26 g/mol) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Heterocyclic vs.
Functional Group Modifications
Comparison with Methanol and Guanidine Derivatives
Analysis :
- The methanamine group (-CH₂NH₂) in the target compound offers protonation capability (pKa ~9–10), enhancing solubility under acidic conditions. In contrast, methanol derivatives (-CH₂OH) are more polar but less reactive .
- Guanidine derivatives (e.g., ) exhibit higher basicity (pKa ~13), enabling stronger interactions with anionic biological targets like DNA or enzymes.
Biological Activity
[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine is a compound of interest due to its potential biological activities. Its unique structural properties contribute to various applications in biochemical studies, drug development, and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- SMILES : C1=CC=C(C=C1)C2=CSC(=N2)CN
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, which leads to significant biological effects. Notably:
- Cell Signaling : The compound has been shown to influence cell signaling pathways, which can impact cellular functions like proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Biological Activity Overview
The compound has been evaluated for several biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Shows antibacterial properties against specific strains, suggesting its utility in treating infections. |
| Neuroactive | May influence neurotransmitter systems, indicating potential psychoactive effects. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : Research demonstrated that the compound induced apoptosis in cancer cell lines (e.g., K562), with a dose-dependent response observed in vitro. The half-maximal effective concentration (EC50) was found to be approximately 10 µM for certain derivatives .
- Antimicrobial Activity : A study reported that derivatives of thiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further antimicrobial research .
- Neuropharmacological Effects : Investigations into the neuropharmacological properties revealed that the compound interacts with neurotransmitter receptors, which could lead to alterations in neuronal signaling pathways .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine | Chlorine substitution on phenyl group | Enhanced antimicrobial activity |
| [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine | Methyl substitution on phenyl group | Increased cytotoxicity in certain cancer lines |
Q & A
Q. What are the established synthetic routes for [4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions . For example:
- Step 1 : Reacting 2-aminothiazole derivatives with halogenated aryl precursors (e.g., 4-phenylphenyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .
- Step 2 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product.
- Key Factors : Temperature, solvent polarity, and base strength critically affect reaction efficiency. Higher temperatures (≥100°C) may lead to side reactions, while weaker bases reduce substitution rates .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methanamine group (-CH₂NH₂) shows a triplet near δ 3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₅N₂S: 275.0954) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond angles and dihedral angles between the thiazole and biphenyl moieties .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial bioactivity assessments include:
- Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., biphenyl vs. trifluoroethyl) modulate the compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) Analysis :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance lipophilicity and membrane permeability, improving antimicrobial potency (e.g., MIC reduced by 50% compared to unsubstituted analogs) .
- Aromatic Substituents (e.g., biphenyl) : Promote π-π stacking with enzyme active sites (e.g., COX-2 in anti-inflammatory assays), increasing binding affinity .
- Experimental Validation : Compare IC₅₀/MIC values of derivatives in controlled assays (Table 1).
Q. Table 1: Comparative Bioactivity of Thiazole Derivatives
| Compound | MIC (µg/mL, S. aureus) | IC₅₀ (µM, HeLa) |
|---|---|---|
| [4-(4-Phenylphenyl)-thiazole]methanamine | 12.5 | 45.2 |
| [4-(Trifluoroethyl)-thiazole]methanamine | 6.3 | 28.7 |
| Unsubstituted thiazole | 25.0 | >100 |
| Data compiled from |
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and cell passage numbers .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC pre-/post-assay .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase). Parameterize force fields (e.g., AMBER) for sulfur and nitrogen atoms in the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-protein complexes) .
- Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Methodological Notes
- Synthesis Optimization : Explore microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Advanced Analytics : Utilize LC-MS/MS for metabolite identification in pharmacokinetic studies .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing (e.g., IACUC approval for rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
